2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole
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Overview
Description
[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE: is a complex organic compound that features a combination of oxadiazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole moiety, leading to the formation of new compounds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified benzimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to interact with various biological molecules.
Medicine
Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, inhibiting their activity, while the benzimidazole moiety can bind to DNA, affecting gene expression. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C17H13ClN4OS |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-22-14-5-3-2-4-13(14)19-17(22)24-10-15-20-16(21-23-15)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
WYSGJNWOJQNMBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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